molecular formula C17H23F3N2O2 B1312655 1-Boc-3-(4-trifluoromethyl-phenylamino)-piperidine CAS No. 816468-50-5

1-Boc-3-(4-trifluoromethyl-phenylamino)-piperidine

Cat. No.: B1312655
CAS No.: 816468-50-5
M. Wt: 344.37 g/mol
InChI Key: NSOAWCGGUDAFMR-UHFFFAOYSA-N
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Description

1-Boc-3-(4-trifluoromethyl-phenylamino)-piperidine is an organic compound with the molecular formula C16H23F3N2O2. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a trifluoromethyl group attached to a phenyl ring, which is further connected to the piperidine ring via an amino linkage. The Boc (tert-butoxycarbonyl) group serves as a protecting group for the amine functionality, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Boc-3-(4-trifluoromethyl-phenylamino)-piperidine can be synthesized through a multi-step process:

    Formation of the Intermediate: The synthesis begins with the preparation of 3-(4-trifluoromethyl-phenylamino)-piperidine. This can be achieved by reacting 4-trifluoromethylaniline with 3-chloropiperidine under basic conditions.

    Protection of the Amine Group: The intermediate is then treated with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to introduce the Boc protecting group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: 1-Boc-3-(4-trifluoromethyl-phenylamino)-piperidine undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

    Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent like dichloromethane (DCM) are commonly employed.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.

    Deprotected Amine: Removal of the Boc group yields 3-(4-trifluoromethyl-phenylamino)-piperidine.

Scientific Research Applications

1-Boc-3-(4-trifluoromethyl-phenylamino)-piperidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural features.

    Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, including those targeting neurological disorders.

    Industry: The compound is utilized in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-Boc-3-(4-trifluoromethyl-phenylamino)-piperidine depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, facilitating its interaction with biological targets such as enzymes and receptors.

Comparison with Similar Compounds

  • 1-Boc-3-(4-trifluoromethyl-phenylamino)-azetidine
  • 1-Boc-3-(4-trifluoromethyl-phenylamino)-pyrrolidine

Comparison:

  • Structural Differences: While 1-Boc-3-(4-trifluoromethyl-phenylamino)-piperidine has a six-membered piperidine ring, the similar compounds have different ring sizes (azetidine with a four-membered ring and pyrrolidine with a five-membered ring).
  • Reactivity: The ring size can influence the reactivity and stability of the compounds. For example, azetidines are generally more strained and reactive compared to piperidines.
  • Applications: The unique structural features of this compound make it particularly suitable for certain applications, such as the synthesis of specific pharmaceuticals, where the piperidine ring is preferred for its stability and conformational properties.

Properties

IUPAC Name

tert-butyl 3-[4-(trifluoromethyl)anilino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23F3N2O2/c1-16(2,3)24-15(23)22-10-4-5-14(11-22)21-13-8-6-12(7-9-13)17(18,19)20/h6-9,14,21H,4-5,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSOAWCGGUDAFMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00462826
Record name SBB056086
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00462826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

816468-50-5
Record name SBB056086
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00462826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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